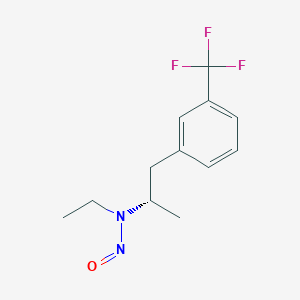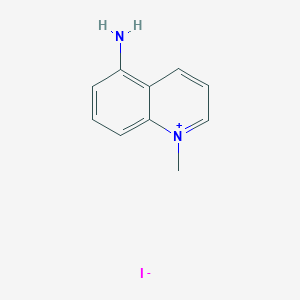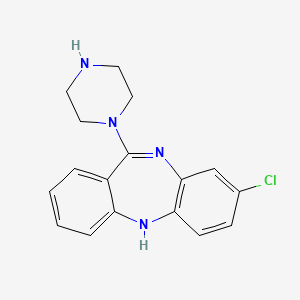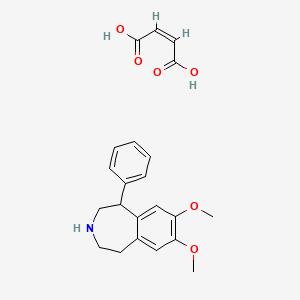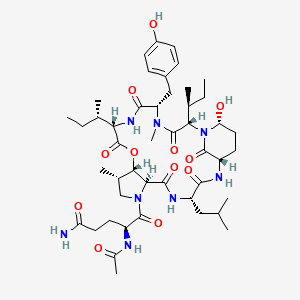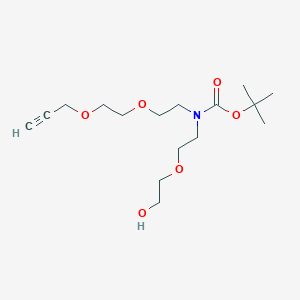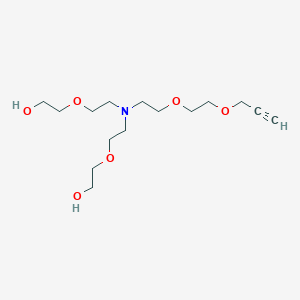
O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tetraoxygen molecule (O4), also known as oxozone, is an allotrope of oxygen consisting of four oxygen atoms. It was first predicted in 1924 by Gilbert N. Lewis as an explanation for the failure of liquid oxygen to obey Curie’s law . Although there are no stable this compound molecules in liquid oxygen, O2 molecules tend to associate in pairs with antiparallel spins, forming transient this compound units .
Preparation Methods
The preparation of tetraoxygen is challenging due to its transient nature. Most of the oxygen isolated commercially comes from air and the remainder from the electrolysis of water . The separation of oxygen from air begins with cooling and compressing the air until it liquefies. As liquid air warms, oxygen with its higher boiling point separates from nitrogen
Chemical Reactions Analysis
Tetraoxygen undergoes various chemical reactions, although it is primarily known for its transient existence. Theoretical calculations have predicted the existence of metastable O4 molecules with two different shapes: a “puckered” square like cyclobutane and a “pinwheel” with three oxygen atoms surrounding a central one in a trigonal planar formation
Scientific Research Applications
Tetraoxygen has limited direct applications due to its instability. its study provides valuable insights into the behavior of oxygen allotropes and their interactions. For example, absorption bands of O4 are used in atmospheric optical absorption spectroscopy to achieve aerosol inversions . This helps in retrieving aerosol profiles, which are crucial for environmental monitoring and climate studies.
Mechanism of Action
The mechanism of action of tetraoxygen involves the association of O2 molecules with antiparallel spins to form transient O4 units . These units can interact with other molecules, potentially leading to oxidation or reduction reactions. the exact molecular targets and pathways involved in these interactions are not well-understood due to the transient nature of this compound.
Comparison with Similar Compounds
Tetraoxygen is unique among oxygen allotropes due to its four-atom structure. Similar compounds include dioxygen (O2), ozone (O3), and octaoxygen (O8). Dioxygen is the most stable and abundant form of oxygen, essential for respiration and combustion. Ozone, a three-atom molecule, is known for its role in the Earth’s stratosphere, protecting life from harmful ultraviolet radiation. Octaoxygen, a stable phase of solid oxygen, consists of eight oxygen atoms and is formed under high-pressure conditions .
Properties
CAS No. |
71939-12-3 |
|---|---|
Molecular Formula |
C24H39NO7 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2,8-bis(2,4-dihydroxycyclohexyl)-7-hydroxy-1,2,4,4a,5a,6,7,8,9,9a,10,10a-dodecahydrophenoxazin-3-one |
InChI |
InChI=1S/C24H39NO7/c26-11-1-3-13(19(28)5-11)15-7-17-23(9-21(15)30)32-24-10-22(31)16(8-18(24)25-17)14-4-2-12(27)6-20(14)29/h11-21,23-30H,1-10H2 |
InChI Key |
SZXCQLZUIGCMGE-UHFFFAOYSA-N |
SMILES |
O=C1C=C2NC3=C(C(C4=CC=C(O)C=C4O)=C(O)C=C3)OC2=CC1C5=CC=C(O)C=C5O |
Canonical SMILES |
C1CC(C(CC1O)O)C2CC3C(CC2O)OC4CC(=O)C(CC4N3)C5CCC(CC5O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
O4; O-4; O 4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


